molecular formula C22H22O7 B1631937 Schisanlignone D CAS No. 144606-84-8

Schisanlignone D

Cat. No. B1631937
CAS RN: 144606-84-8
M. Wt: 398.4 g/mol
InChI Key: ZPDDZABRYUKCAW-GHMZBOCLSA-N
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Description

Schisanlignone D is a chemical component of Schisandra viridis a. c. sm . It has a molecular weight of 398.41 and its formula is C22H22O7 .


Molecular Structure Analysis

The molecular structure of Schisanlignone D is represented by the SMILES string: O=C1C2=C (C3=C (C4=C (C=C3CC (C1C)C)OCO4)OC)C (OC)=C5OCOC5=C2 . This representation provides a way to visualize the molecule’s structure.


Physical And Chemical Properties Analysis

Schisanlignone D has a molecular weight of 398.41 and its formula is C22H22O7 . It’s recommended to store the product under the conditions specified in the Certificate of Analysis .

Scientific Research Applications

  • Anxiety and Depression Alleviation : A study found that Schisandra chinensis, which contains lignans including Schisanlignone D, significantly ameliorated anxiety- and depression-like behavior. This effect was linked to modulation of gut microbiota and lipid metabolism pathways (Song et al., 2020).

  • Cardiovascular Disease Prevention : Research has highlighted Schisandra chinensis fruit extract and its lignans, including Schisanlignone D, as promising for the development of agents against cardiovascular disease. These lignans may have multi-targeted pharmacological actions beneficial for heart health (Chun et al., 2014).

  • Renal Protection : Schisandra chinensis, containing Schisanlignone D, was found to have protective effects against renal dysfunction induced by cisplatin, a chemotherapeutic drug. The protective mechanism involved anti-inflammatory and anti-apoptotic effects (Li et al., 2018).

  • Anti-Aging Effects : In a study on aging rats, Schisandra chinensis lignans, including Schisanlignone D, showed anti-aging effects. These effects were linked to pathways involving energy, amino acid, lipid, and phospholipid metabolism (Sun et al., 2018).

  • Antioxidant Activities : Schisandra propinqua, a relative of Schisandra chinensis, was shown to possess antioxidant activities, suggesting similar potential in Schisanlignone D. The study emphasized the role of such compounds in traditional medicine and their potential application in modern therapies (Huang et al., 2009).

  • Vascular Health Improvement : Gomisin A, another lignan from Schisandra chinensis, induced vascular relaxation, partly activating endothelium-dependent nitric oxide pathways. This suggests that Schisanlignone D may have similar beneficial effects on vascular health (Park et al., 2007).

Mechanism of Action

The mechanism of action of Schisanlignone D is currently unknown .

Safety and Hazards

According to the Material Safety Data Sheet, Schisanlignone D should be handled with care. Avoid dust formation, ingestion, inhalation, and contact with eyes, skin, and clothing . In case of contact, flush the affected area with plenty of water .

properties

IUPAC Name

(12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11H,5,8-9H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDZABRYUKCAW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)C1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)[C@@H]1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schisanlignone D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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